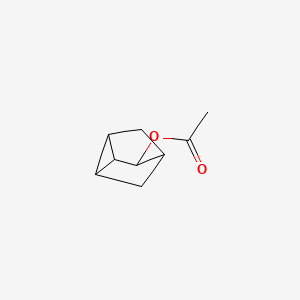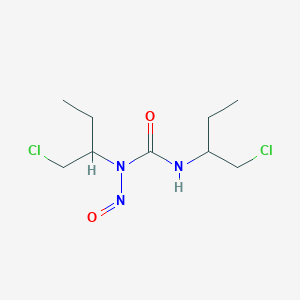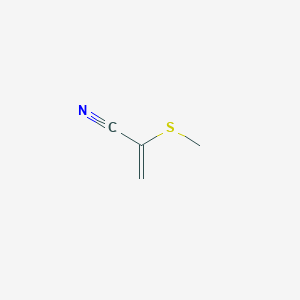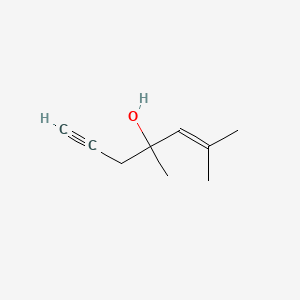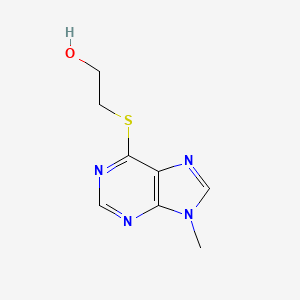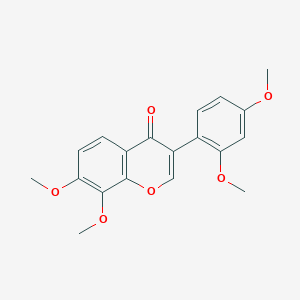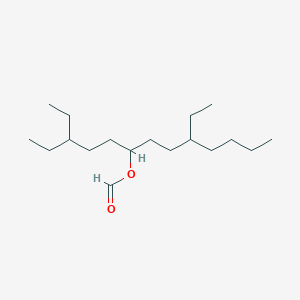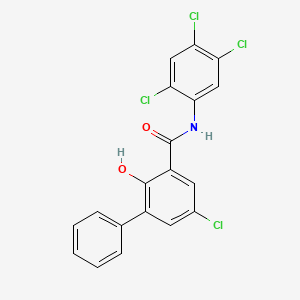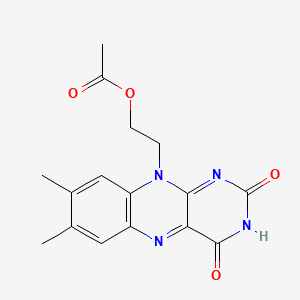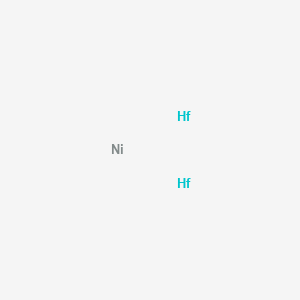![molecular formula C15H10Cl2N2O5 B14721267 [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate CAS No. 6908-25-4](/img/structure/B14721267.png)
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is a synthetic organic compound characterized by its unique chemical structure, which includes both chloroanilino and nitrobenzoate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the reaction of 2-chloroaniline with ethyl chloroformate to form the intermediate 2-(2-chloroanilino)-2-oxoethyl chloride. This intermediate is then reacted with 2-chloro-4-nitrobenzoic acid in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-4-chlorobenzoate derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloroanilino and nitrobenzoate groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzoate group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
2-Chloroaniline: A simpler compound with similar reactivity but lacking the nitrobenzoate group.
4-Nitrobenzoic Acid: Contains the nitrobenzoate group but lacks the chloroanilino functionality.
2-Chloro-4-nitroaniline: Combines both chloro and nitro groups but in a different structural arrangement.
Uniqueness
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
特性
CAS番号 |
6908-25-4 |
|---|---|
分子式 |
C15H10Cl2N2O5 |
分子量 |
369.2 g/mol |
IUPAC名 |
[2-(2-chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-3-1-2-4-13(11)18-14(20)8-24-15(21)10-6-5-9(19(22)23)7-12(10)17/h1-7H,8H2,(H,18,20) |
InChIキー |
WAYVDOZHGKOSPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
